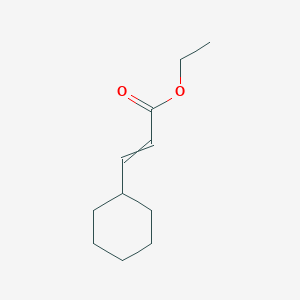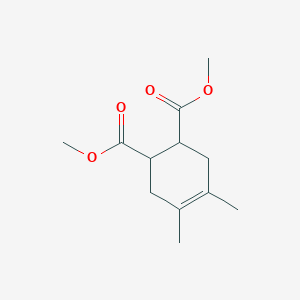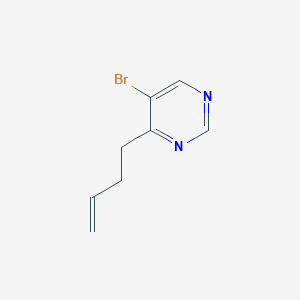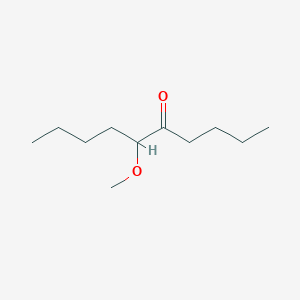
Dihomo-gamma-Linolenoyl ethanolamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihomo-gamma-Linolenoyl ethanolamide is an endocannabinoid, a type of compound that interacts with cannabinoid receptors in the body. It is structurally similar to anandamide, another well-known endocannabinoid, but contains dihomo-gamma-linolenic acid instead of arachidonic acid . This compound has been studied for its potential effects on the human body, particularly in relation to its interaction with cannabinoid receptors CB1 and CB2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihomo-gamma-Linolenoyl ethanolamide typically involves the reaction of dihomo-gamma-linolenic acid with ethanolamine. This reaction can be catalyzed by various agents, including enzymes or chemical catalysts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the ethanolamide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of bioreactors and continuous flow systems to maintain optimal reaction conditions and improve the scalability of the production process .
化学反応の分析
Types of Reactions
Dihomo-gamma-Linolenoyl ethanolamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the double bonds in the compound, potentially altering its interaction with cannabinoid receptors.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions can include various oxidized, reduced, or substituted derivatives of this compound.
科学的研究の応用
Chemistry: It is used as a model compound to study the interactions of endocannabinoids with cannabinoid receptors and other molecular targets.
Biology: Research has focused on its role in cellular signaling pathways and its potential effects on cell proliferation and differentiation.
Medicine: Studies have explored its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
作用機序
Dihomo-gamma-Linolenoyl ethanolamide exerts its effects primarily through its interaction with cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain sensation, mood, and immune response. The compound binds to these receptors with specific affinity values (Ki values of 857 nM for CB1 and 598 nM for CB2), leading to the activation of downstream signaling pathways that mediate its biological effects .
類似化合物との比較
Similar Compounds
Anandamide: Another endocannabinoid that contains arachidonic acid instead of dihomo-gamma-linolenic acid.
2-Arachidonoylglycerol (2-AG): A different endocannabinoid that also interacts with CB1 and CB2 receptors.
Oleoylethanolamide (OEA): A fatty acid ethanolamide that interacts with peroxisome proliferator-activated receptors (PPARs) rather than cannabinoid receptors.
Uniqueness
Dihomo-gamma-Linolenoyl ethanolamide is unique due to its specific structure, which includes dihomo-gamma-linolenic acid. This structural difference may result in distinct interactions with cannabinoid receptors and other molecular targets, potentially leading to unique biological effects and therapeutic applications .
特性
分子式 |
C22H39NO2 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)icosa-8,11,14-trienamide |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25) |
InChIキー |
ULQWKETUACYZLI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-YL]ethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B12513347.png)





![N-{[3,5-bis(trifluoromethyl)phenyl][5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513378.png)


![3-[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B12513393.png)
![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate, xsodium salt yhydrate](/img/structure/B12513400.png)


![2,3,4,5,6-Pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12513455.png)
